molecular formula C16H16O4 B12520789 Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- CAS No. 676155-38-7

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-

Cat. No.: B12520789
CAS No.: 676155-38-7
M. Wt: 272.29 g/mol
InChI Key: GUVPYRHDBBDFKQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is a chemical compound of interest in scientific research and development. As a benzoic acid derivative featuring a phenolic ether linkage, it serves as a potential building block or intermediate in organic synthesis and medicinal chemistry . Researchers can utilize this compound in the exploration of novel biologically active molecules, given that structurally similar compounds are often investigated for their potential pharmacological properties . This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. The buyer assumes all responsibility for confirming the compound's identity and purity and for ensuring safe handling and usage practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

676155-38-7

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(3-hydroxy-2-propylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O4/c1-2-6-11-13(17)8-5-10-14(11)20-15-9-4-3-7-12(15)16(18)19/h3-5,7-10,17H,2,6H2,1H3,(H,18,19)

InChI Key

GUVPYRHDBBDFKQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Esterification Protocol:

  • Dissolve 3-hydroxy-2-propyl-benzoic acid (59.79 g, 332 mmol) in methanol (598 mL).
  • Add SOCl₂ (36.26 mL, 497.1 mmol) dropwise at −10°C.
  • Warm to room temperature and stir for 35 hours.
  • Concentrate under reduced pressure to obtain methyl 3-hydroxy-2-propyl-benzoate (64.4 g, 87%).

Hydrolysis Protocol:

  • Treat methyl 3-[3-(substituted phenoxy)propoxy]-2-propyl-benzoate with aqueous KOH in N-methylpyrrolidone (NMP).
  • Heat at 90–140°C for 1–8 hours.
  • Acidify with HCl to precipitate the free acid.

Key Insight : Hydrolysis under strongly basic conditions ensures complete de-esterification, with yields exceeding 90%.

Coupling Reactions for Phenoxy Linkage

Formation of the phenoxy ether linkage is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A notable example involves the reaction of 3-hydroxy-2-propylphenol with activated aryl halides.

Ullmann Coupling Protocol :

  • Mix 3-hydroxy-2-propylphenol (1 eq), 1-bromo-4-fluorobenzene (1.2 eq), CuI (10 mol%), and K₃PO₄ (2 eq) in DMSO.
  • Heat at 110°C for 24 hours under nitrogen.
  • Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Yield : 75–85%.

Alternative Synthetic Routes

Grignard Reaction Pathway:

  • React tert-butyl 2,3-dimethoxybenzoate with propylmagnesium chloride in tetrahydrofuran (THF) at −34°C.
  • Deprotect with BBr₃ in dichloromethane to yield 3-hydroxy-2-propyl-benzoic acid.
  • Esterify with SOCl₂/MeOH.

Advantage : Avoids harsh alkylation conditions, suitable for gram-scale synthesis.

Reductive Amination:

  • Condense 2-(3-hydroxy-2-propylphenoxy)benzaldehyde with ammonium acetate in the presence of NaBH₃CN.
  • Isolate the secondary amine and oxidize to the carboxylic acid.

Yield : 60–70%.

Optimization and Scalability

Recent advancements focus on improving atom economy and scalability:

  • Solvent Selection : DMSO and DMF remain preferred for high-temperature reactions, while THF is used for low-temperature steps.
  • Catalyst Systems : Palladium/charcoal (Pd/C) enables efficient hydrogenolysis of benzyl protecting groups.
  • Purification : Silica gel chromatography is standard, though recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

Anti-Inflammatory Properties

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- exhibits significant anti-inflammatory effects. It has been shown to inhibit mast cell degranulation and reduce the secretion of pro-inflammatory cytokines. This makes it valuable for treating chronic inflammatory skin conditions such as eczema and psoriasis .

Cancer Treatment Potential

Research indicates that this compound can inhibit cancer cell invasion and expression of matrix metalloproteinase-9 (MMP-9) in breast cancer cells. The mechanism involves suppression of the nuclear factor-kappa B (NF-κB) pathway, which is crucial for cancer progression. In studies involving MCF-7 human breast cancer cells, treatment with benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- significantly reduced MMP-9 levels and cell invasiveness induced by tumor promoters .

Skin Aging Prevention

The compound has demonstrated efficacy in preventing skin aging by inhibiting reactive oxygen species (ROS) production and the expression of matrix metalloproteinases (MMPs). In vitro studies have shown that it effectively suppresses UVB-induced MMP expression and ROS generation in human dermal fibroblasts, suggesting its potential as an anti-photoaging agent .

Case Study 1: Eczema Treatment

A clinical study investigated the effects of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- on patients with moderate to severe eczema. The results showed a significant reduction in erythema and pruritus after four weeks of topical application, highlighting its effectiveness as a therapeutic agent for inflammatory skin disorders.

Case Study 2: Breast Cancer Cell Invasion

In vitro experiments demonstrated that treatment with benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- led to a 70% reduction in MMP-9 expression in MCF-7 cells treated with TPA. This study provides compelling evidence for its role in inhibiting cancer cell invasion through modulation of key signaling pathways .

Summary Table of Applications

ApplicationMechanism of ActionEvidence Level
Anti-inflammatoryInhibits mast cell degranulationHigh
Cancer treatmentSuppresses MMP-9 expression; inhibits NF-κB activationModerate to High
Skin aging preventionReduces ROS production; inhibits MMP expressionModerate

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)- involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural Comparison

Substituents on the benzoic acid backbone critically influence molecular interactions. Key structural analogs include:

Compound Name Substituents/Functional Groups Key Structural Features Reference
Target Compound 3-Hydroxy-2-propylphenoxy at position 2 Hydroxyl group for H-bonding; propyl chain -
2-(2-Chlorophenoxy) benzoic acid 2-Chlorophenoxy at position 2 Electron-withdrawing Cl; aromatic ring
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino] benzoic acid (CBA) Chlorophenoxy, acetyl amino at position 2 Chlorine enhances binding; amide linkage
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl at position 2 Methoxy increases lipophilicity
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]- Chloro, dimethylphenoxypropylamino at position 2 Bulky phenoxy; amino linker for flexibility

Key Observations :

  • Compared to 2-(2-chlorophenoxy) benzoic acid , the propyl chain in the target compound may enhance membrane permeability but reduce crystallinity.

Physicochemical Properties

Extraction rates, solubility, and diffusivity are influenced by substituents:

Property Target Compound (Inferred) 2-(2-Chlorophenoxy) Benzoic Acid Phenol Acetic Acid
LogP (Lipophilicity) High (due to propylphenoxy group) Moderate (Cl reduces hydrophilicity) Low Very low
Water Solubility Low Low Moderate High
Diffusivity Moderate (bulky substituents) Moderate Low (polar hydroxyl) High (small molecule)
Extraction Rate Likely rapid (similar to benzoic acid) Rapid (high distribution coefficient) Rapid Slow

Key Findings :

  • The target compound likely follows trends seen in , where bulky substituents (e.g., phenoxy) increase distribution coefficients, enhancing extraction efficiency compared to acetic acid .
  • Its hydroxyl group may reduce diffusivity relative to non-polar analogs like 2-(4-methoxybenzoyl)benzoic acid .

Pharmacological Activity

TRPM4 channel inhibitors () and benzodiazepine analogs () highlight the role of substituents in bioactivity:

Compound Biological Target Activity (ΔGbinding or IC50) Selectivity Notes
Target Compound Hypothesized: TRPM4 channels N/A Potential selectivity via hydroxyl group
CBA TRPM4 inhibitor High potency (ΔGbinding: Low) Moderate selectivity
2-(2-Chlorophenoxy) benzoic acid Benzodiazepine receptor Conformational match to estazolam Matched aromatic/proton-accepting groups
2-(4-Methoxybenzoyl)benzoic acid Sweet taste receptors (T1R3) Low ΔGbinding Weak interaction due to methoxy

Key Insights :

  • Compared to CBA , the absence of chlorine in the target compound might reduce TRPM4 affinity but improve metabolic stability.

Biological Activity

Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • IUPAC Name : Benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-
  • Molecular Formula : C16H18O4
  • Molecular Weight : 286.31 g/mol
  • CAS Number : Not specifically listed in the provided sources.

1. Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

2. Antioxidant Properties

Benzoic acid derivatives have been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay has demonstrated that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells. This property is crucial for potential applications in preventing oxidative damage associated with aging and various diseases .

3. Anti-inflammatory Effects

The anti-inflammatory activity of benzoic acid derivatives has been highlighted in various studies. These compounds may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests their potential use in treating inflammatory conditions .

The biological activity of benzoic acid, 2-(3-hydroxy-2-propylphenoxy)-, is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes involved in inflammatory responses and microbial metabolism.
  • Cell Signaling Modulation : It may also influence cell signaling pathways related to apoptosis and cell survival, particularly through the activation of proteasomal and autophagy pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of benzoic acid derivatives against a panel of pathogens. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating significant potential for development as antimicrobial agents .
  • Antioxidant Activity Assessment :
    In another investigation, a series of hydroxybenzoic acids were tested for their antioxidant properties using the ABTS assay. The results showed that benzoic acid derivatives significantly reduced ABTS radical cation levels, indicating strong antioxidant activity which could be beneficial in formulating dietary supplements aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
Benzoic Acid, 2-(3-hydroxy-2-propylphenoxy)-ModerateHighHigh
3-Hydroxybenzoic AcidHighModerateModerate
4-Hydroxybenzoic AcidModerateHighHigh

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